molecular formula C17H18N2O4 B6395077 6-(3-BOC-Aminophenyl)nicotinic acid CAS No. 1262010-11-6

6-(3-BOC-Aminophenyl)nicotinic acid

Cat. No.: B6395077
CAS No.: 1262010-11-6
M. Wt: 314.34 g/mol
InChI Key: YCVQDZMWOPQBRJ-UHFFFAOYSA-N
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Description

6-(3-BOC-Aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group attached to the 3-position of a phenyl ring, which is itself linked to the 6-position of the pyridine ring in nicotinic acid. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection for subsequent functionalization .

This compound is synthesized through multi-step reactions, starting with halogenated nicotinic acid precursors. For example, 6-chloronicotinic acid can undergo nucleophilic substitution with hydrazine to form 6-hydrazinenicotinic acid, followed by BOC protection using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in DMF) . Such methods are analogous to those used for related BOC-protected nicotinic acid derivatives (e.g., 6-BOC-hydrazinopyridine-3-carboxylic acid) .

The compound’s structural complexity makes it valuable in medicinal chemistry, particularly as an intermediate in drug discovery. Its BOC group improves solubility and modulates interactions with biological targets, such as enzymes involved in NAD biosynthesis .

Properties

IUPAC Name

6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-13-6-4-5-11(9-13)14-8-7-12(10-18-14)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVQDZMWOPQBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-BOC-Aminophenyl)nicotinic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of 3-aminophenyl is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected 3-BOC-aminophenyl is then coupled with nicotinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods: While specific industrial production methods for 6-(3-BOC-Aminophenyl)nicotinic acid are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinic acid moiety.

    Reduction: Reduction reactions can target the nitro group if present in derivatives.

    Substitution: The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid to remove the BOC group.

Major Products:

    Oxidation: Oxidized derivatives of the nicotinic acid moiety.

    Reduction: Reduced amine derivatives.

    Substitution: Free amine derivatives after BOC removal.

Scientific Research Applications

6-(3-BOC-Aminophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(3-BOC-Aminophenyl)nicotinic acid largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The BOC group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Upon removal of the BOC group, the free amine can engage in further biochemical interactions.

Comparison with Similar Compounds

Structural Analogs with BOC-Protected Amino Groups

6-(BOC-Aminomethyl)nicotinic Acid

  • Structure: BOC-protected aminomethyl group at the 6-position of nicotinic acid.
  • Key Differences: Unlike 6-(3-BOC-Aminophenyl)nicotinic acid, this analog lacks the phenyl spacer, reducing steric bulk. The shorter linker may enhance binding to enzymes like nicotinic acid phosphoribosyltransferase (NaPRTase) but reduce selectivity due to increased flexibility .

6-BOC-Hydrazinopyridine-3-carboxylic Acid

  • Structure : BOC-protected hydrazine group at the 6-position.
  • Synthetic Pathway : Synthesized from 6-chloronicotinic acid via hydrazine substitution and BOC protection, similar to the target compound .
  • Metabolic Stability: Hydrazine derivatives are prone to oxidative degradation, whereas the phenyl group in 6-(3-BOC-Aminophenyl)nicotinic acid may confer greater metabolic resistance .

Substituted Phenyl Nicotinic Acid Derivatives

6-(o-Tolyl)nicotinic Acid

  • Structure : Methylphenyl group at the 6-position.
  • In contrast, the BOC-amino group in the target compound is electron-withdrawing, which could modulate acidity (pKa) of the carboxylic acid .

6-(Trifluoromethyl)nicotinic Acid

  • Structure : Trifluoromethyl group at the 6-position.
  • Applications: Widely used in agrochemicals and pharmaceuticals due to the CF₃ group’s metabolic stability and lipophilicity. However, the BOC-amino group in the target compound offers reversible protection for further functionalization, a feature absent in CF₃ analogs .

Pharmacologically Active Nicotinic Acid Derivatives

Retinoid X Receptor (RXR) Agonists

  • Example: 6-[N-Ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid.
  • Comparison: These compounds share the nicotinic acid core but feature bulkier substituents. The BOC group in 6-(3-BOC-Aminophenyl)nicotinic acid may reduce off-target interactions compared to ethyl-alkoxy groups, which show species-dependent metabolism in liver microsomes .

Nicotinic Acid for Hyperphosphatemia

  • Clinical Analogs : Derivatives like lanthanum carbonate analogs.

Metabolic and Enzymatic Interactions

Oxidation by Pseudomonas fluorescens

  • Nicotinic Acid Degradation: Pseudomonas species oxidize nicotinic acid via ring cleavage, producing CO₂ and maleic acid. The BOC-aminophenyl group in 6-(3-BOC-Aminophenyl)nicotinic acid likely impedes this pathway, as substituted analogs (e.g., 6-hydroxynicotinic acid) require unmodified rings for enzymatic recognition .

Interaction with NaPRTase

  • Enzyme Specificity : NaPRTase catalyzes NAD biosynthesis from nicotinic acid. Structural studies show that substitutions at the 6-position (e.g., BOC groups) may reduce binding affinity compared to unmodified nicotinic acid, as the enzyme’s active site accommodates small substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Weight Key Properties
6-(3-BOC-Aminophenyl)nicotinic acid BOC-aminophenyl (6-position) ~350 g/mol High solubility in DMF; BOC deprotection at acidic pH
6-(Trifluoromethyl)nicotinic acid CF₃ (6-position) 207 g/mol Lipophilic; resistant to oxidation
6-(o-Tolyl)nicotinic acid Methylphenyl (6-position) 213 g/mol Electron-rich pyridine ring; moderate solubility

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